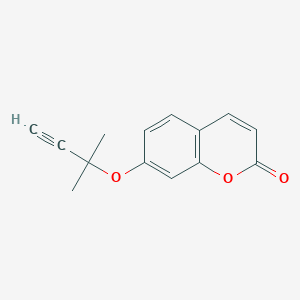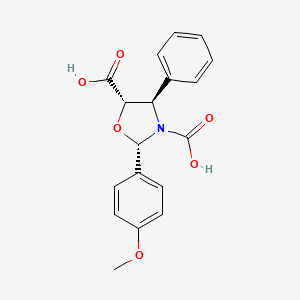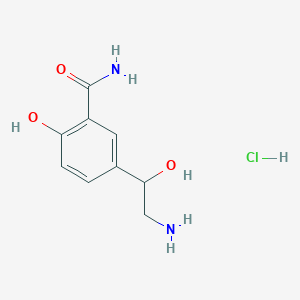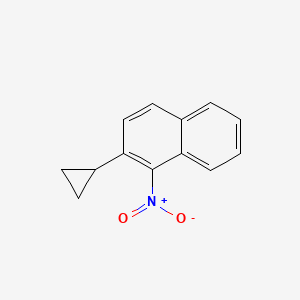
2-Cyclopropyl-1-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Cyclopropyl-1-nitronaphthalene” is a derivative of nitronaphthalene, which is an organic compound with the formula C10H7NO2 . It is one of two isomers of nitronaphthalene, the other being 1-nitronaphthalene .
Synthesis Analysis
The synthesis of nitronaphthalene derivatives involves various chemical reactions. For instance, nitronaphthalene derivatives react as Michael acceptors in the Corey-Chaykovsky reaction with alkyl phenyl selenones and alkyl diphenyl sulfonium salts. Moreover, the synthesis of 1-nitronaphthalene, a related compound, can be achieved using nitric acid under mild conditions. The nitration of naphthalene is a typical aromatic electrophilic substitution reaction . The electrophile is the nitronium ion generated by the interaction .Molecular Structure Analysis
The molecular structure of “2-Cyclopropyl-1-nitronaphthalene” is influenced by the presence of the cyclopropyl and nitro groups attached to the naphthalene core. The structure and reactivity of related nitronaphthalene compounds have been extensively studied, revealing insights into their chemical behavior.Chemical Reactions Analysis
“2-Cyclopropyl-1-nitronaphthalene” undergoes various chemical reactions due to its functional groups. For instance, nitronaphthalene smoothly reacts with benzene and undergoes selective reduction with cyclohexane in the presence of aluminum chloride.Physical And Chemical Properties Analysis
The physical properties of “2-Cyclopropyl-1-nitronaphthalene”, such as solubility, melting point, and stability, are influenced by its molecular structure. The chemical properties of “2-Cyclopropyl-1-nitronaphthalene”, such as reactivity with different chemicals and stability under various conditions, are key to understanding its applications and behavior in chemical syntheses.作用機序
Safety and Hazards
将来の方向性
The photophysics of nitroaromatic compounds is characterized by an ultrafast decay into the triplet manifold and by significant triplet quantum yields . The latter quantity changes drastically depending on the system, as shown for 2-nitronaphthalene, 1-nitronaphthalene, and 2-methyl-1-nitronaphthalene . This could be a potential area of future research.
特性
IUPAC Name |
2-cyclopropyl-1-nitronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-11-4-2-1-3-9(11)7-8-12(13)10-5-6-10/h1-4,7-8,10H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRHOIYLFENIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




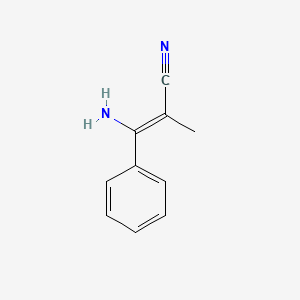


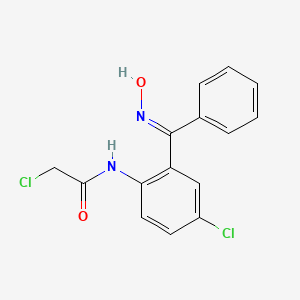

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)
